molecular formula C13H11FN2O B7538605 N-(2-fluorophenyl)-6-methylpyridine-2-carboxamide

N-(2-fluorophenyl)-6-methylpyridine-2-carboxamide

Cat. No. B7538605
M. Wt: 230.24 g/mol
InChI Key: VIMQDYYRQPCODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-6-methylpyridine-2-carboxamide, also known as PF-06463922, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been extensively studied for its anti-cancer properties.

Mechanism of Action

N-(2-fluorophenyl)-6-methylpyridine-2-carboxamide binds to the hydrophobic pocket of MDM2 and disrupts the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-6-methylpyridine-2-carboxamide has been shown to have potent anti-cancer effects in both in vitro and in vivo studies. It induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Additionally, it has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-fluorophenyl)-6-methylpyridine-2-carboxamide is its high potency and specificity for MDM2, which makes it an ideal tool for studying the p53 pathway in cancer cells. However, its high lipophilicity and poor solubility in aqueous solutions can pose challenges in its formulation and delivery.

Future Directions

There are several potential future directions for the research on N-(2-fluorophenyl)-6-methylpyridine-2-carboxamide. One area of interest is the development of more effective formulations and delivery systems to improve its pharmacokinetic properties. Additionally, the combination of N-(2-fluorophenyl)-6-methylpyridine-2-carboxamide with other anti-cancer agents could enhance its therapeutic efficacy. Finally, the identification of biomarkers that can predict the response to N-(2-fluorophenyl)-6-methylpyridine-2-carboxamide could help to personalize cancer therapy and improve patient outcomes.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-6-methylpyridine-2-carboxamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-fluorobenzonitrile with 2-bromo-6-methylpyridine in the presence of a palladium catalyst to form N-(2-fluorophenyl)-6-methylpyridine-2-carbonitrile. This intermediate is then converted into the target compound by reacting it with an amine in the presence of a reducing agent.

Scientific Research Applications

N-(2-fluorophenyl)-6-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various types of cancer. It has been found to be a potent inhibitor of the oncogenic protein, MDM2, which plays a crucial role in the regulation of the tumor suppressor protein, p53. The inhibition of MDM2 by N-(2-fluorophenyl)-6-methylpyridine-2-carboxamide leads to the activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-(2-fluorophenyl)-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c1-9-5-4-8-12(15-9)13(17)16-11-7-3-2-6-10(11)14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMQDYYRQPCODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-6-methylpyridine-2-carboxamide

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